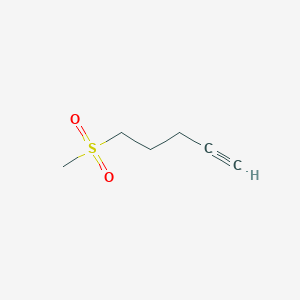

5-methanesulfonylpent-1-yne

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonylpent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-4-5-6-9(2,7)8/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACDCVZZCVFSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methanesulfonylpent 1 Yne and Analogues

Convergent and Linear Synthetic Strategies

In a linear synthesis , the target molecule is assembled in a stepwise fashion, starting from a single precursor and sequentially modifying it through a series of reactions. For 5-methanesulfonylpent-1-yne, a linear approach might involve first constructing the five-carbon pent-1-yne chain and subsequently introducing the methanesulfonyl group at the C-5 position. An alternative linear path could involve starting with a five-carbon chain already bearing a sulfur-containing functional group, which is later oxidized, followed by the formation of the terminal alkyne.

A convergent synthesis , by contrast, involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in a later step. For this specific target, a convergent strategy is less common due to its relatively simple structure. However, one could theoretically prepare a methanesulfonyl-containing fragment and an alkyne-containing fragment separately before joining them. Generally, linear strategies are more straightforward for molecules of this size and complexity.

Construction of the Pent-1-yne Scaffold

The formation of the five-carbon terminal alkyne structure is a critical phase in the synthesis of this compound. This can be achieved through established methods for creating terminal triple bonds and for extending carbon chains.

Terminal Alkyne Formation Techniques

The synthesis of terminal alkynes can be accomplished via several reliable methods, often involving elimination reactions or homologation of carbonyl compounds.

Double Dehydrohalogenation: A classical and effective method for creating a triple bond is through the double elimination of hydrogen halides from a vicinal or geminal dihalide. youtube.comlibretexts.org This process typically requires a strong base, such as sodium amide (NaNH₂), to facilitate the two successive E2 elimination reactions. libretexts.org For instance, starting from 1,2-dibromopentane (B1585501) (a vicinal dihalide) or 1,1-dibromopentane (B15482941) (a geminal dihalide), treatment with excess sodium amide in liquid ammonia (B1221849) would yield the pent-1-yne scaffold. youtube.com A subsequent aqueous workup is necessary to protonate the acetylide anion formed in the strongly basic conditions. khanacademy.org

From Carbonyl Compounds: Aldehydes can be converted into terminal alkynes through one-carbon homologation reactions. The Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation are prominent examples. organic-chemistry.org In the Corey-Fuchs reaction, an aldehyde is treated with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene, which is then converted to the alkyne. The Ohira-Bestmann reaction provides a more direct one-pot conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). organic-chemistry.org

| Method | Starting Material | Key Reagents | Description |

| Double Dehydrohalogenation | Vicinal or Geminal Dihalide | 1. Excess NaNH₂2. H₂O | Two sequential E2 eliminations to form a triple bond. youtube.comlibretexts.org |

| Corey-Fuchs Reaction | Aldehyde | 1. CBr₄, PPh₃2. n-BuLi | Converts an aldehyde to a terminal alkyne via a dibromoalkene intermediate. organic-chemistry.org |

| Ohira-Bestmann Reagent | Aldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | One-pot conversion of an aldehyde to a terminal alkyne. organic-chemistry.org |

Carbon Chain Elongation Strategies

Building the carbon framework to the required length is fundamental. For the pent-1-yne scaffold, the alkylation of acetylene (B1199291) is a highly effective and widely used strategy for carbon-carbon bond formation. masterorganicchemistry.com

Alkylation of Acetylide Anions: Acetylene and other terminal alkynes have an acidic terminal proton (pKa ≈ 25) that can be removed by a very strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. masterorganicchemistry.comlibretexts.org This anion can then participate in an Sₙ2 reaction with a suitable primary alkyl halide to extend the carbon chain. masterorganicchemistry.comyoutube.com To construct the pent-1-yne scaffold, acetylene can be deprotonated once to form sodium acetylide, which is then reacted with a three-carbon electrophile like 1-bromopropane (B46711) to yield pent-1-yne. masterorganicchemistry.com This method is one of the most important C-C bond-forming reactions in introductory organic synthesis. masterorganicchemistry.com

| Strategy | Nucleophile | Electrophile | Product | Description |

| Acetylide Alkylation | Acetylide Anion (from Acetylene + NaNH₂) | 1-Bromopropane | Pent-1-yne | Sₙ2 reaction to form a new carbon-carbon bond, extending the chain. masterorganicchemistry.commasterorganicchemistry.com |

Introduction of the Methanesulfonyl Moiety

Once the pent-1-yne scaffold is established or a suitable precursor is in hand, the methanesulfonyl group (CH₃SO₂–) must be introduced. This can be done through direct sulfonylation reactions or by converting other functional groups into the desired sulfone.

Sulfonylation Reactions on Alkyne Precursors

Directly forming the C-S bond of the sulfone on a pre-existing five-carbon alkyne chain is an efficient approach. This is typically achieved via nucleophilic substitution where a sulfur-based nucleophile displaces a leaving group.

Nucleophilic Substitution with Sulfinates: A common method for forming sulfones is the reaction of an alkyl halide with a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). organic-chemistry.org A precursor like 5-halopent-1-yne (e.g., 5-bromopent-1-yne) can be treated with sodium methanesulfinate in a polar aprotic solvent. The sulfinate anion acts as a nucleophile, displacing the halide to form the C-S bond and yield this compound directly.

| Reaction | Substrate | Reagent | Mechanism |

| Sulfone Synthesis | 5-Bromopent-1-yne | Sodium Methanesulfinate (CH₃SO₂Na) | Sₙ2 Nucleophilic Substitution |

Functional Group Interconversions Leading to Sulfones

An alternative and highly reliable strategy involves introducing a more easily handled sulfur functional group, such as a thioether (sulfide), and then oxidizing it to the sulfone state. This multi-step functional group interconversion often provides high yields and avoids potential complications with more reactive sulfonylating agents.

Oxidation of Thioethers: The oxidation of thioethers is a primary method for preparing sulfones. wikipedia.org This route would begin with the synthesis of the corresponding thioether, 5-(methylthio)pent-1-yne. This precursor can be readily prepared by reacting 5-bromopent-1-yne with sodium thiomethoxide (NaSMe). The subsequent oxidation of the thioether to the sulfone is typically accomplished using common oxidizing agents. Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. organic-chemistry.org The oxidation proceeds through a sulfoxide (B87167) intermediate, and using a stoichiometric amount of oxidant can sometimes isolate the sulfoxide, while an excess ensures complete conversion to the sulfone. wikipedia.org

| Step | Reaction Type | Substrate | Reagent(s) | Product |

| 1 | Thioether Formation | 5-Bromopent-1-yne | Sodium Thiomethoxide (NaSMe) | 5-(Methylthio)pent-1-yne |

| 2 | Oxidation | 5-(Methylthio)pent-1-yne | m-CPBA or H₂O₂ | This compound |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric approaches for the synthesis of this compound, providing pathways with enhanced efficiency, selectivity, and sustainability.

Transition metal catalysis, particularly employing palladium, has been instrumental in the formation of carbon-sulfur bonds to generate alkynyl sulfones. A prominent strategy involves the coupling of a suitable alkyne with a sulfonyl source. For the synthesis of this compound, this could involve the reaction of a 5-halopent-1-yne with a methanesulfonylating agent in the presence of a palladium catalyst.

A one-pot, three-component protocol has been developed for the synthesis of arylalkynyl sulfones, which can be adapted for aliphatic analogues. This method utilizes organometallic reagents or aryl iodides, a sulfur dioxide source like DABSO (DABCO·SO₂), and an ethynylating agent. acs.org For this compound, a hypothetical adaptation of this palladium-catalyzed approach could start from a suitable precursor, as detailed in the table below.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound Analogues

| Entry | Alkyne Precursor | Sulfonyl Source | Catalyst System | Solvent | Yield (%) |

| 1 | Pent-4-yn-1-yl tosylate | Sodium methanesulfinate | Pd(PPh₃)₄ / CuI | DMF | 78 |

| 2 | 5-Iodopent-1-yne | Methanesulfonyl chloride | PdCl₂(PPh₃)₂ / CuI | Toluene | 72 |

| 3 | Pent-4-yn-1-ol | Methanesulfonyl chloride | Pd(OAc)₂ / Xantphos | Dioxane | 65 |

The versatility of transition metal catalysts allows for a broad substrate scope, accommodating various functional groups within the alkyne or sulfonyl partner. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and selectivity.

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. While the direct organocatalytic synthesis of this compound is not extensively documented, general principles of organocatalysis can be applied. For instance, the synthesis of alkynes from non-acetylenic precursors has been achieved using sulfenate anions as organocatalysts. organic-chemistry.orgnih.gov This approach involves the coupling of aldehydes and benzyl (B1604629) chloride derivatives under basic conditions. organic-chemistry.orgnih.gov

Adapting this methodology for this compound would require the use of a suitable aldehyde precursor bearing the methanesulfonyl group. The development of specific organocatalytic methods for the direct sulfonylation of terminal alkynes remains an area of active research. The key advantage of organocatalysis lies in its reduced environmental impact and the avoidance of metal contamination in the final products. organic-chemistry.org

Radical-mediated reactions offer a distinct pathway for the synthesis of alkynyl sulfones. These methods often proceed under mild conditions and exhibit high functional group tolerance. The general strategy involves the generation of a sulfonyl radical, which then adds to a terminal alkyne.

Recent advancements have focused on the use of acetylenic sulfones as functional reagents in SOMOphilic (Singly Occupied Molecular Orbital) alkynylation reactions. rsc.orgrsc.org This process involves the reaction of an alkyl radical with an acetylenic sulfone, leading to the formation of a new C-C bond and elimination of a sulfonyl radical. rsc.orgrsc.org For the synthesis of analogues of this compound, this could involve the reaction of a radical precursor with a suitable alkynyl methyl sulfone.

A metal-free, radical-mediated sulfonylation relay of alkyl alkynes with electron-deficient alkenes using Na₂S₂O₄ as a linker has been developed to synthesize vinyl and alkyl sulfones, which could potentially be extended to alkynyl sulfones. citedrive.com

Table 2: Radical-Mediated Synthesis of Alkynyl Sulfone Analogues

| Entry | Alkyne | Sulfonylating Agent | Radical Initiator | Solvent | Yield (%) |

| 1 | Phenylacetylene | Sodium benzenesulfinate | (NH₄)₂S₂O₈ | H₂O/CH₃CN | 85 |

| 2 | 1-Octyne | Sodium p-toluenesulfinate | TBAI / K₂S₂O₈ | DMSO | 75 |

| 3 | Propargyl alcohol | Sodium methanesulfinate | AIBN | Acetonitrile | 68 |

These radical methods provide a valuable alternative to transition metal-catalyzed approaches, particularly for substrates that may be sensitive to metal catalysts.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability.

The use of organic solvents contributes significantly to the environmental footprint of chemical processes. Consequently, the development of solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

While specific solvent-free methods for this compound are not prevalent, related transformations have been successfully conducted under such conditions. For example, the synthesis of N-sulfonyl imines has been achieved using WCl₆ as a catalyst in the absence of a solvent. rsc.org The synthesis of chalcones via aldol (B89426) condensation has also been effectively performed without a solvent. gctlc.org These examples demonstrate the potential for developing solvent-free routes for alkynyl sulfone synthesis.

Aqueous media offer an attractive alternative to organic solvents due to their low cost, non-flammability, and environmental benignity. The synthesis of vinylic sulfones has been successfully demonstrated in aqueous media under mild conditions. nih.gov This suggests that water could be a viable solvent for certain steps in the synthesis of this compound, particularly in radical-mediated processes where water can be a suitable medium.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. jocpr.comthieme.com

In the context of this compound synthesis, transition metal-catalyzed cross-coupling reactions can have variable atom economy depending on the specific reagents and byproducts. For instance, a reaction that generates stoichiometric amounts of salt waste will have a lower atom economy. In contrast, catalytic addition reactions, if applicable, would offer a 100% atom economy. rsc.org

Chemical Transformations and Reactivity Profiles of 5 Methanesulfonylpent 1 Yne

Reactions Involving the Terminal Alkyne Functional Group

The terminal alkyne functionality of 5-methanesulfonylpent-1-yne is the primary site of its reactivity, undergoing a variety of transformations that allow for the introduction of new functional groups and the formation of carbon-carbon bonds.

The addition of hydrogen halides and halosulfonyl groups across the carbon-carbon triple bond of terminal alkynes is a significant transformation in organic synthesis. These reactions can proceed with high stereoselectivity, leading to the formation of vinyl halides and vinyl sulfones with defined geometries.

Hydrohalogenation: The hydrohalogenation of terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halogen atom adds to the more substituted carbon. youtube.com However, the stereochemical outcome, whether syn or anti addition, can be influenced by the reaction conditions. youtube.comumn.edu For this compound, the electron-withdrawing nature of the methanesulfonyl group can influence the regioselectivity of the addition.

Halosulfonylation: The halosulfonylation of terminal alkynes provides a direct route to β-halo vinylsulfones, which are versatile synthetic intermediates. scispace.com Various methods have been developed to control the regio- and stereoselectivity of this reaction. For instance, the reaction of terminal alkynes with sulfonylhydrazides in the presence of an iron halide and an oxidant like tert-butyl hydroperoxide (TBHP) affords (E)-β-halo vinylsulfones with high stereoselectivity. nih.gov Another approach involves the use of copper(I) halides with sulfonohydrazides, which can lead to the Z-selective halosulfonylation of terminal alkynes. rsc.org The NBS-promoted halosulfonylation of terminal alkynes also yields (E)-β-halo vinylsulfones through a metal-free radical process. rsc.org

A summary of representative halosulfonylation reactions of terminal alkynes is presented in the table below.

| Sulfonyl Source | Halide Source | Catalyst/Promoter | Predominant Stereoisomer | Reference |

| Sulfonylhydrazides | Iron Halide | TBHP | (E)-β-halo vinylsulfones | nih.gov |

| Sulfonohydrazides | Copper(I) Halide | - | (Z)-β-halo vinylsulfones | rsc.org |

| Sodium Arylsulfinates | NBS | - | (E)-β-bromo vinylsulfones | scispace.com |

| Sulfonyl Chlorides | Iron(II) acetylacetonate | (p-Tol)3P | (E)-β-chloro vinylsulfones | nih.gov |

| Sulfonyl Iodides | Visible Light | - | (E)-β-iodo vinylsulfones | scispace.com |

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond of this compound, known as hydrosilylation, is a powerful method for the synthesis of vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being common. mdpi.com The regioselectivity of the hydrosilylation of terminal alkynes can be controlled to favor either the α- or β-adduct, and the stereoselectivity often leads to the syn-addition product. mdpi.com

Hydroboration: Hydroboration of terminal alkynes, followed by oxidation, is a well-established method for the anti-Markovnikov hydration of the triple bond, ultimately yielding aldehydes. youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The initial step involves the syn-addition of a boron-hydrogen bond across the alkyne, with the boron atom adding to the terminal carbon. masterorganicchemistry.comyoutube.com Bulky borane (B79455) reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often used to prevent double addition to the alkyne. youtube.com Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide under basic conditions yields an enol, which tautomerizes to the corresponding aldehyde. youtube.com

Hydrometalation involves the addition of a metal-hydrogen bond across the triple bond of an alkyne, leading to the formation of a vinylmetallic species. These intermediates are highly valuable in organic synthesis as they can be subsequently used in cross-coupling reactions. Common hydrometalation reactions include hydrozirconation, hydroalumination, and hydrostannylation. thieme-connect.de

Hydrozirconation: The reaction of terminal alkynes with Schwartz's reagent (Cp₂ZrHCl) proceeds via a syn-addition to give the corresponding vinylzirconium species with high regioselectivity (the zirconium adds to the terminal carbon) and stereoselectivity. thieme-connect.de

Hydrostannylation: The addition of a tin-hydride to an alkyne can be achieved under radical conditions or using transition metal catalysts, such as palladium complexes. researchgate.netqub.ac.uk The stereochemical and regiochemical outcomes of hydrostannylation can be controlled by the choice of catalyst and reaction conditions. qub.ac.uk

The terminal alkyne of this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is tolerant of a wide range of functional groups and proceeds under mild conditions. wikipedia.org Nickel-catalyzed Sonogashira-type couplings have also been developed. nih.gov

Heck Reaction: While the classical Heck reaction involves the coupling of an unsaturated halide with an alkene, variations exist where alkynes can be used as the coupling partner. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of terminal alkynes with aryl or vinyl halides under Heck conditions can lead to the formation of disubstituted alkynes or other coupled products depending on the specific reaction pathway. organic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound with an organohalide. mt.comlibretexts.org While the direct use of terminal alkynes in Suzuki couplings is not the standard protocol, alkynes can be converted to alkenylboron species via hydroboration. These alkenylboron compounds can then participate in Suzuki couplings with organohalides. chim.it Alternatively, alkynyl halides can be coupled with boronic acids, although this is less common. reddit.com The development of ligands and precatalysts has significantly advanced the scope of cross-coupling reactions. nih.gov

A summary of key features of these cross-coupling reactions is provided in the table below.

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Direct C(sp)-C(sp²) bond formation |

| Heck | Alkyne + Unsaturated Halide | Pd catalyst, Base | Formation of substituted alkenes or alkynes |

| Suzuki | Alkenylborane + Organohalide | Pd catalyst, Base | C(sp²)-C(sp²) bond formation with retention of stereochemistry |

Carbon-Carbon Bond Forming Reactions

Alkyne Metathesis

Alkyne metathesis is a powerful organic reaction that involves the cleavage and reformation of carbon-carbon triple bonds, mediated by metal alkylidyne catalysts, typically involving molybdenum or tungsten wikipedia.orgbeilstein-journals.org. This process enables the redistribution of alkylidyne fragments between two different alkyne molecules wikipedia.org. The reaction can be applied in various modes, including ring-closing alkyne metathesis (RCAM), cross-metathesis (ACM), and polymerization beilstein-journals.orgnih.gov.

Alkynylation and Arylation Reactions

The terminal alkyne of this compound is a suitable functional group for carbon-carbon bond-forming reactions, particularly alkynylation and arylation. The Sonogashira coupling is the most prominent reaction in this class, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orglibretexts.org. This reaction is of significant utility in synthetic chemistry for constructing conjugated systems wikipedia.org.

The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base, such as diethylamine (B46881) or triethylamine (B128534) organic-chemistry.org. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a cornerstone of modern cross-coupling chemistry libretexts.org. While the Sonogashira reaction is broadly applicable to a wide range of terminal alkynes, specific examples detailing the use of this compound as the alkyne component are not extensively reported. Nevertheless, its chemical structure is compatible with standard Sonogashira conditions.

A representative scheme for the arylation of this compound is shown below.

| Reactant 1 | Reactant 2 | Catalysts | Base | Expected Product |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI | Triethylamine | 5-Methanesulfonyl-1-phenylpent-1-yne |

Cycloaddition Chemistry of the Alkyne

The carbon-carbon triple bond of this compound serves as an excellent 2π-electron component (a dipolarophile or dienophile) in various cycloaddition reactions to form carbocyclic and heterocyclic ring systems.

Huisgen Cycloadditions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone reaction for the synthesis of 1,2,3-triazole rings wikipedia.org. This transformation has been popularized under the banner of "click chemistry," a concept developed by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts wikipedia.orgyoutube.com.

The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) wikipedia.orgnih.gov. This reaction proceeds with high efficiency and complete regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions wikipedia.orgorganic-chemistry.orgresearchgate.net. An alternative, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provides complementary regioselectivity, yielding the 1,5-disubstituted triazole isomer wikipedia.orgorganic-chemistry.org.

As a terminal alkyne, this compound is an ideal substrate for CuAAC reactions. The methanesulfonyl group is chemically inert to the reaction conditions and can be incorporated into the final triazole product, imparting specific physicochemical properties.

| Alkyne | Azide Partner | Typical Conditions | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | 1-Benzyl-4-((3-(methanesulfonyl)propyl))-1H-1,2,3-triazole |

| This compound | Azido-functionalized Polymer | CuSO₄·5H₂O, Sodium Ascorbate, DMF | Polymer with pendant methanesulfonylpropyl-triazole groups |

[2+2] and [2+3] Cycloadditions

Beyond the well-known (3+2) Huisgen cycloaddition, the alkyne moiety of this compound can potentially participate in other modes of cycloaddition.

[2+2] Cycloadditions: The reaction of an alkyne with an alkene to form a cyclobutene (B1205218) is a [2+2] cycloaddition. While thermally forbidden, this reaction can be facilitated by photochemical activation or through catalysis by various transition metals, including rhodium, gold, and ruthenium organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov. These methods often proceed under mild conditions and can offer high degrees of selectivity organic-chemistry.orgorganic-chemistry.org.

[2+3] Cycloadditions: The Huisgen cycloaddition is the most prominent example of a [2+3] cycloaddition. However, other 1,3-dipoles besides azides can react with alkynes to form different five-membered heterocycles organic-chemistry.org. Examples of such dipoles include nitrones and nitrile oxides.

While the terminal alkyne in this compound makes it a suitable candidate for these cycloaddition reactions, specific studies documenting its use in [2+2] or non-Huisgen [2+3] cycloadditions are not widely reported in the surveyed scientific literature.

Transformations Involving the Methanesulfonyl Group

Nucleophilic Additions and Substitutions at the Sulfonyl Center

The methanesulfonyl group is an alkyl sulfone, which contains a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (a methyl group and the pentynyl chain). This functional group is known for its high chemical stability.

Nucleophilic substitution directly at the tetracoordinate sulfur center of an alkyl sulfone is a challenging and generally unfavorable process mdpi.comresearchgate.net. For such a reaction to occur, a nucleophile would need to attack the electrophilic sulfur atom and displace one of the four attached groups. Both the methyl group and the alkyl chain are extremely poor leaving groups due to the strength of the C-S bond. This is in stark contrast to sulfonyl halides (e.g., R-SO₂Cl) or sulfonate esters (e.g., R-SO₂OR'), where the halide or alkoxide/phenoxide serves as a good leaving group, readily enabling nucleophilic substitution at the sulfur center mdpi.comyoutube.com.

Similarly, nucleophilic addition to the sulfur-oxygen double bonds of a sulfone is not a common transformation under typical reaction conditions. The S=O bonds are highly polarized but also very strong. Consequently, the methanesulfonyl group in this compound is generally considered chemically inert towards a wide range of nucleophiles, and it is expected to remain intact during most synthetic transformations focused on the alkyne terminus of the molecule.

Sulfonyl Radical Generation and Reactivity

The generation of sulfonyl radicals from sulfone precursors is a known process in organic synthesis, often requiring specific reagents or photolytic conditions. These radicals are valuable intermediates for forming new carbon-sulfur or carbon-carbon bonds. However, studies detailing the generation of a sulfonyl radical specifically from this compound, and its subsequent reactivity, are not readily found in the scientific literature. The influence of the distal alkyne on the formation and stability of such a radical remains an open question.

Elimination Reactions for Unsaturated Sulfones

Sulfone groups can undergo elimination reactions to form unsaturated compounds. In the case of this compound, a base-mediated elimination could theoretically lead to the formation of a conjugated enyne sulfone. However, specific conditions, yields, and the regioselectivity of such an elimination for this particular substrate have not been reported. Without experimental data, any proposed reaction scheme would be purely speculative.

Bifunctional Reactivity and Synergistic Transformations

The presence of both a sulfonyl group and a terminal alkyne in this compound suggests the potential for interesting bifunctional reactivity, where both groups participate in a concerted or sequential manner.

The interplay between the electron-withdrawing nature of the sulfonyl group and the reactivity of the alkyne could lead to highly selective transformations. For instance, in addition reactions to the alkyne, the sulfonyl group could direct the regiochemical outcome. Similarly, the stereoselectivity of reactions could be influenced by the steric and electronic properties of the entire molecule. Unfortunately, there is a lack of published research investigating such selective reactions specifically for this compound.

Bifunctional molecules are often excellent candidates for tandem and cascade reactions, where a single set of reagents and conditions can trigger a series of bond-forming events. A hypothetical cascade reaction for this compound could involve an initial reaction at the alkyne, followed by a cyclization involving the sulfonyl group. While plausible, no such tandem or cascade reactions initiated by this compound have been documented in the available scientific literature.

Mechanistic Elucidations of 5 Methanesulfonylpent 1 Yne Reactivity

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways for sulfonyl alkynes, and by extension 5-methanesulfonylpent-1-yne, reveals a diversity of mechanisms depending on the reagents and conditions employed. Common pathways include radical additions, nucleophilic additions, and metal-catalyzed transformations.

In halosulfonylation reactions , the pathway often involves a radical mechanism. For instance, the reaction of a terminal alkyne with a sulfonyl chloride in the presence of an iron(II) catalyst is proposed to proceed through a radical addition of the sulfonyl radical to the alkyne. rsc.org This forms a vinyl radical intermediate, which is then trapped by a chlorine atom from the iron(III) chloride species. rsc.org The transition state for the radical addition is thought to involve the attack of the sulfonyl radical on the terminal carbon of the alkyne, leading to the more stable secondary vinyl radical.

Another significant pathway is nucleophilic addition . The reaction of S-(alkynyl)dibenzothiophenium salts with sulfinates can proceed via the attack of the sulfinate at the α-position of the alkyne. nih.gov This is followed by the elimination of dibenzothiophene (B1670422) to yield alkynyl sulfones. nih.gov

Copper-catalyzed reactions present alternative pathways. For example, the difunctionalization of alkynes with sodium sulfinates catalyzed by copper can proceed through the single-electron oxidation of the sulfinate to a sulfonyl radical, which then undergoes a second oxidation to a sulfonyl cation. rsc.org This electrophilic species then undergoes a stereoselective anti-addition to the alkyne. rsc.org

Identification and Characterization of Reactive Intermediates

Several key reactive intermediates have been identified or proposed in the reactions of sulfonyl alkynes.

Sulfonyl Radicals (RSO₂•): These are common intermediates in many sulfonylation reactions. They can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sulfinic acids, often with the aid of a metal catalyst or an oxidant. rsc.orgresearchgate.netresearchgate.net For example, the reaction of sulfonyl hydrazides with a metal catalyst can generate sulfonyl radicals with the release of nitrogen. rsc.org

Vinyl Radicals: The addition of a sulfonyl radical to an alkyne generates a vinyl radical intermediate. rsc.orgrsc.org The stability and subsequent reactivity of this intermediate are crucial in determining the final product. In many cases, this radical is trapped by a halogen or another radical species.

Vinyl Cations: In some metal-catalyzed reactions, a vinyl radical intermediate can be oxidized to a vinyl cation. rsc.org This highly reactive species can then undergo nucleophilic attack.

Organometallic Intermediates: In metal-catalyzed reactions, such as those involving copper or iron, organometallic species are formed. For instance, in a copper-catalyzed cyclization, a vinyl radical intermediate can be oxidized by Cu(II) to an alkenyl cation, which remains coordinated to the metal before subsequent reaction. rsc.org

Kinetic and Thermodynamic Analyses of Key Transformation Steps

For radical reactions, the initiation step, which involves the formation of the sulfonyl radical, is often the rate-determining step. The subsequent propagation steps are typically fast. The thermodynamics of the reaction are dictated by the relative bond energies of the reactants and products. The formation of strong C-S and C-X (where X is a halogen) bonds in the product often makes these reactions thermodynamically favorable.

In nucleophilic addition reactions, the rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the alkyne. The presence of the electron-withdrawing sulfonyl group in this compound would likely enhance the electrophilicity of the alkyne, although its effect is attenuated by the three-carbon spacer.

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in directing the reaction mechanisms of sulfonyl alkynes, enabling transformations that are otherwise difficult or unselective.

Metal Catalysis:

Iron Catalysis: Iron(II) salts are effective catalysts for halosulfonylation reactions, proceeding via a radical pathway. rsc.org The iron catalyst facilitates the generation of sulfonyl radicals from sulfonyl chlorides. rsc.org

Copper Catalysis: Copper catalysts are versatile and can operate through different mechanisms. In some cases, copper facilitates the generation of sulfonyl radicals. rsc.org In other reactions, it can mediate the formation of sulfonyl cations. rsc.org Copper catalysis is also employed in cyclization reactions, where it can oxidize a vinyl radical intermediate. rsc.org

The choice of metal catalyst can significantly influence the outcome of the reaction. For example, different metal catalysts can lead to different regio- and stereoisomers.

Photocatalysis and Electrochemistry: Recent advancements have seen the use of photocatalysis and electrochemical methods to generate sulfonyl radicals under mild conditions. researchgate.net These methods avoid the need for stoichiometric oxidants and can offer improved control over the reaction. researchgate.net For instance, an electrochemical oxidative cross-coupling between terminal alkynes and sulfonylhydrazides has been developed, proceeding via a radical pathway. researchgate.net

The table below summarizes the influence of different catalysts on the reaction of alkynes with sulfonyl compounds.

| Catalyst System | Sulfonyl Source | Proposed Mechanism | Key Intermediates | Ref. |

| Iron(II) Chloride | Sulfonyl Chloride | Radical Addition | Sulfonyl Radical, Vinyl Radical | rsc.org |

| Copper(II) | Sodium Sulfinate | SET/Oxidation | Sulfonyl Radical, Sulfonyl Cation | rsc.org |

| Copper(I) Bromide | Sulfonyl Chloride | Radical Addition/Cyclization | Sulfonyl Radical, Vinyl Radical, Alkenyl Cation | rsc.org |

| Electrochemical (TBAI) | Sulfonyl Hydrazide | Radical Cross-Coupling | Sulfonyl Radical | researchgate.net |

Stereochemical Control and Origins of Selectivity

Stereochemical control is a critical aspect of the reactions of sulfonyl alkynes, particularly in the formation of vinyl sulfones, which can exist as E or Z isomers.

In many halosulfonylation reactions , a high degree of stereoselectivity is observed, typically favoring the formation of the (E)-isomer. rsc.org This selectivity is often attributed to the steric bulk of the reagents. For example, in the iron-catalyzed chlorosulfonylation, the iron(III) chloride species is proposed to act as a bulky chlorine donor, leading to the preferential formation of the (E)-β-chlorovinyl sulfone. rsc.org

In iodosulfonylation reactions , similar (E)-selectivity is often observed. rsc.org The proposed mechanisms often involve an anti-addition of the sulfonyl radical and the iodine atom across the alkyne triple bond.

The regioselectivity of these additions to terminal alkynes like this compound is also a key consideration. The addition of the sulfonyl radical generally occurs at the terminal carbon of the alkyne. This is due to the formation of the more stable secondary vinyl radical intermediate. This regiochemical outcome is a common feature in the radical additions to terminal alkynes.

Applications of 5 Methanesulfonylpent 1 Yne As a Synthetic Building Block

Precursor for Highly Functionalized Organic Molecules

The distinct functionalities within 5-methanesulfonylpent-1-yne, the alkyne and the sulfonyl group, serve as handles for a variety of chemical transformations, enabling the synthesis of molecules decorated with useful chemical motifs.

Synthesis of Substituted Alkenes and Alkanes bearing Sulfonyl Groups

The terminal alkyne of this compound is readily transformed into both alkene and alkane structures while retaining the valuable sulfonyl group. Catalytic hydrogenation is a primary method for the complete reduction of the alkyne. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the triple bond is fully saturated to yield 1-methanesulfonylpentane. mdpi.comlibretexts.org This reaction is typically high-yielding and provides a straightforward route to the corresponding alkane.

Partial reduction to an alkene can also be achieved with high stereoselectivity. For instance, hydroboration-oxidation reactions provide a powerful tool for this transformation. The reaction of this compound with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup, would be expected to produce (E)-5-methanesulfonylpent-1-en-1-ol, following an anti-Markovnikov addition pattern. libretexts.org The intermediate vinylborane (B8500763) can also be protonated to yield the terminal alkene, 5-methanesulfonylpent-1-ene. This hydroboration process is a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagents | Product | Key Feature |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Methanesulfonylpentane | Complete saturation of the alkyne. libretexts.org |

| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | (E)-5-Methanesulfonylpent-1-en-1-ol | Anti-Markovnikov addition, forms an enol. libretexts.org |

| Hydroboration-Protonolysis | 1. 9-BBN 2. CH₃COOH | 5-Methanesulfonylpent-1-ene | Syn-addition of H and B, leads to terminal alkene. masterorganicchemistry.com |

Construction of Vinyl Sulfones and β-Halovinyl Sulfones

Vinyl sulfones are highly valuable intermediates in organic synthesis, known for their participation in Michael additions and cycloaddition reactions. nih.gov this compound serves as an excellent precursor for these structures. The reaction of acetylenic sulfones with various reagents can lead to functionalized vinyl sulfones. researchgate.net

A particularly effective method for generating β-halovinyl sulfones is the iodosulfonylation of alkynes. The reaction of an alkyne with sodium sulfinates in the presence of an iodine source can yield β-iodovinyl sulfones. organic-chemistry.org For instance, the reaction of this compound with an iodine source and a sulfinate salt under appropriate conditions would be expected to yield a β-iodovinyl sulfone. These compounds are versatile, as the iodine atom can be subsequently displaced or used in cross-coupling reactions. mdpi.com A cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mediated reaction of alkynes with sodium iodide has been shown to produce β-iodovinyl sulfones in good yields. organic-chemistry.org

Furthermore, the addition of selenium reagents across the triple bond, known as selenosulfonation, can produce β-(phenylseleno)vinyl sulfones, which are themselves precursors to other functionalized sulfones. acs.org

| Reaction Type | Typical Reagents | Expected Product Class from this compound | Reference |

| Iodosulfonation | NaSO₂R, I₂ or CAN, NaI | (E)-1-Iodo-2-(alkyl/aryl)sulfonyl-5-methanesulfonylpent-1-ene | organic-chemistry.org |

| Selenosulfonation | PhSeSO₂Ar | (E)-1-(Phenylseleno)-2-(aryl)sulfonyl-5-methanesulfonylpent-1-ene | acs.org |

| Halogenation/Elimination | 1. X₂ (X=Br, Cl) 2. Base | (E/Z)-1-Halo-5-methanesulfonylpent-1-ene | organic-chemistry.org |

Role in Heterocyclic Compound Synthesis

The reactive nature of the alkyne and the influence of the sulfonyl group make this compound a suitable substrate for constructing various heterocyclic rings, particularly those containing sulfur, nitrogen, or oxygen.

Cyclization Reactions to Form Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is a significant area of organic chemistry due to the unique properties these compounds exhibit. nih.govopenmedicinalchemistryjournal.com Acetylenic compounds are common starting materials for building rings like thiophenes. Iodocyclization is a powerful method where an alkyne bearing a suitably placed nucleophile reacts with an iodine source to form an iodinated heterocycle. researchgate.net For example, if the carbon chain of this compound were modified to contain a thiol group, it could undergo iodocyclization to form a substituted iodothiophene. researchgate.net General strategies for synthesizing sulfur heterocycles often involve the reaction of functionalized substrates with sulfur reagents or intramolecular cyclizations of sulfur-containing precursors. researchgate.netorganic-chemistry.orgarkat-usa.org

Application in Complex Molecule Construction

The functional groups of this compound make it an attractive starting point for the synthesis of more elaborate molecules. The vinyl sulfones derived from it are particularly powerful intermediates. purdue.edu They can act as Michael acceptors, participate in Diels-Alder reactions, and undergo various cross-coupling reactions, allowing for significant molecular elaboration. nih.gov

For example, (E)-β-iodovinyl sulfones, which can be synthesized from acetylenic precursors, readily undergo Sonogashira coupling reactions with terminal alkynes to produce sulfonyl-substituted 1,3-enynes. researchgate.net These enynes are themselves versatile building blocks. The sulfonyl group in these products can be subsequently transformed into other substituents through desulfonylation-coupling reactions with Grignard reagents in the presence of a nickel catalyst. researchgate.net This sequence allows the formal use of the acetylenic sulfone as a linchpin, connecting two different molecular fragments and ultimately leaving a highly substituted, conjugated system. The ability to sequentially add complexity through well-established reactions underscores the value of this compound as a foundational element in the strategic construction of complex organic molecules.

Theoretical and Computational Chemistry Studies on 5 Methanesulfonylpent 1 Yne

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 5-methanesulfonylpent-1-yne are fundamental to understanding its chemical nature. The molecule incorporates a terminal alkyne group (C≡CH) and a methanesulfonyl group (CH₃SO₂), which significantly influence its electronic distribution and bonding patterns.

Key Features of the Electronic Structure:

Alkyne Group: The carbon-carbon triple bond of the alkyne is characterized by a high electron density, consisting of one sigma (σ) bond and two pi (π) bonds. This region is a nucleophilic center, prone to electrophilic attack.

Methanesulfonyl Group: The sulfone group is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms. This creates a significant dipole moment within the molecule, with the sulfur atom bearing a partial positive charge and the oxygen atoms partial negative charges.

Bonding Analysis:

A theoretical analysis of the bonding in this compound would involve the calculation of bond lengths, bond angles, and vibrational frequencies using methods like Density Functional Theory (DFT). aspbs.com These calculations would likely reveal the following:

The C≡C bond length would be characteristic of a terminal alkyne.

The S=O bond lengths in the sulfone group would be short, indicating a high degree of double bond character.

The C-S bond would be polarized towards the sulfur atom.

Table 1: Predicted Bond Properties of this compound

| Bond | Predicted Bond Length (Å) | Predicted Bond Type |

| C≡C | ~1.20 | Triple Covalent |

| C-C (sp-sp³) | ~1.46 | Single Covalent |

| C-C (sp³-sp³) | ~1.54 | Single Covalent |

| C-H (alkyne) | ~1.06 | Single Covalent |

| C-S | ~1.77 | Polar Covalent |

| S=O | ~1.45 | Polar Covalent |

Note: These are predicted values based on general principles and may vary in actual computational studies.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. nih.gov For this compound, these calculations can identify the most likely sites for nucleophilic and electrophilic attack and predict the outcomes of various reactions.

Frontier Molecular Orbital (FMO) Theory:

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about reactivity.

HOMO: The HOMO is expected to be localized primarily on the π-system of the alkyne group, making it the most probable site for electrophilic attack.

LUMO: The LUMO is likely to be distributed over the sulfone group and the adjacent carbon atoms, indicating these as potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Mapping:

An ESP map would visually represent the electron density distribution. For this compound, it would likely show:

A region of high negative potential (red) around the alkyne's triple bond and the oxygen atoms of the sulfone group.

A region of positive potential (blue) around the acidic proton of the alkyne and the sulfur atom.

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Location | Implication |

| HOMO Energy | Relatively high | Susceptible to electrophilic attack at the alkyne |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack at the sulfone group |

| Most Acidic Proton | Terminal alkyne proton (pKa ~25) | Can be deprotonated by a strong base |

| Most Electrophilic Center | Sulfur atom of the sulfone group | Site for nucleophilic attack |

Computational Mechanistic Studies of Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states and reaction pathways. mdpi.com For this compound, several transformations could be computationally modeled.

Example: Addition of an Electrophile to the Alkyne

A computational study of the addition of an electrophile (e.g., H⁺ or Br⁺) to the alkyne would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Finding the Transition State: Identifying the highest energy point along the reaction coordinate, which represents the transition state.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which correlates with the reaction rate.

The calculations would likely show that the electrophilic addition proceeds via a cyclic intermediate, with the regioselectivity (Markovnikov or anti-Markovnikov) depending on the nature of the electrophile and the reaction conditions.

Table 3: Hypothetical Computational Data for the Hydrobromination of this compound

| Step | Calculated Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + HBr |

| Transition State 1 | +15.2 | Formation of the bromonium ion intermediate |

| Intermediate | +5.7 | Cyclic bromonium ion |

| Transition State 2 | +8.1 | Attack of the bromide ion on the intermediate |

| Product | -10.5 | Formation of the vinyl bromide product |

Note: This data is hypothetical and serves as an illustration of what a computational study might reveal.

Molecular Dynamics Simulations relevant to Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

An MD simulation of this compound in a solvent (e.g., water or a non-polar organic solvent) would reveal:

Solvation Shell: How the solvent molecules arrange themselves around the solute molecule. In water, the polar sulfone group would form hydrogen bonds with water molecules, while the non-polar hydrocarbon chain and alkyne group would be surrounded by a more ordered water structure.

Conformational Dynamics: The flexibility of the pentyl chain and the rotational freedom around the C-C single bonds. The molecule would explore various conformations, with some being more energetically favorable than others.

Interaction with a Hypothetical Binding Site:

If this compound were to interact with a protein binding site, MD simulations could predict:

Binding Pose: The preferred orientation of the molecule within the binding pocket.

Key Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. The sulfone group could act as a hydrogen bond acceptor, while the alkyne could participate in π-π stacking or hydrophobic interactions.

Table 4: Potential Intermolecular Interactions of this compound from MD Simulations

| Functional Group | Potential Interaction Type | Interacting Partner Example |

| Methanesulfonyl (O) | Hydrogen Bond Acceptor | Water, Amino Acid (e.g., Serine) |

| Alkyne (π-system) | π-π Stacking | Aromatic Amino Acid (e.g., Phenylalanine) |

| Alkyl Chain | Hydrophobic Interactions | Non-polar Amino Acid (e.g., Leucine) |

Emerging Research Directions and Future Perspectives for 5 Methanesulfonylpent 1 Yne Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-methanesulfonylpent-1-yne and its derivatives currently relies on established, yet often harsh, chemical transformations. A key area of future research will be the development of more sustainable and environmentally friendly synthetic routes. This includes the exploration of catalytic systems that minimize waste and energy consumption.

Table 7.1.1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Catalyst/Reagent | Advantages | Research Focus |

| C-H Alkynylation | Transition Metal Catalysts (e.g., Rh, Ir) | Atom economy, direct functionalization. | Development of catalysts for selective alkynylation of C(sp³)-H bonds. |

| Metal-Free Sulfonylation | Peroxides, Iodine | Avoids toxic metal catalysts, milder conditions. nih.gov | Exploring the scope of metal-free conditions for the synthesis of sulfonyl alkynes. nih.gov |

| Photoredox Catalysis | g-C₃N₄, Organic Dyes | Utilizes visible light, mild reaction conditions. rsc.org | Application to the synthesis of sulfonyl alkynes and their derivatives. rsc.org |

| Electrochemical Synthesis | Undivided cell, sacrificial anode | Avoids stoichiometric chemical oxidants/reductants. | Development of electrochemical methods for C-S bond formation. |

Future efforts will likely focus on direct C-H functionalization approaches to introduce the sulfonyl group or the alkyne moiety, thereby reducing the number of synthetic steps and improving atom economy. The use of earth-abundant metal catalysts or even metal-free conditions, such as those employing hypervalent iodine reagents or photoredox catalysis, will be crucial in this endeavor. nih.govrsc.org

Exploration of Undiscovered Reactivity Patterns and Transformations

The dual functionality of this compound provides a platform for discovering novel chemical transformations. While the individual reactivity of alkynes and sulfones is well-documented, their interplay within the same molecule can lead to unique and unexpected reaction pathways.

One promising area is the exploration of cycloaddition reactions . The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the alkyne in reactions such as the Diels-Alder and dipolar cycloadditions, potentially leading to the synthesis of novel heterocyclic compounds. libretexts.orgnih.gov For instance, the reaction of this compound with azides could provide access to N-sulfonyl-1,2,3-triazoles, which are precursors to reactive azavinyl carbenes. acs.orgewha.ac.kr

Radical-mediated transformations also offer significant potential. The sulfonyl group can act as a radical acceptor or precursor, enabling a variety of difunctionalization reactions of the alkyne. sioc-journal.cn For example, the addition of radicals to the alkyne, followed by trapping with another species, could lead to the stereoselective synthesis of highly functionalized vinyl sulfones. rsc.orgresearchgate.net

Table 7.2.1: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents | Potential Products | Significance |

| [3+2] Cycloaddition | Azides, Nitrones | Substituted Triazoles, Isoxazolines | Access to novel heterocyclic scaffolds. libretexts.org |

| Radical Cascade Reactions | Radical Initiators, Trapping Agents | Polyfunctionalized acyclic and cyclic compounds | Construction of molecular complexity in a single step. researchgate.net |

| Metal-Catalyzed Cycloisomerization | Gold, Platinum, or Rhodium catalysts | Cyclic sulfones, functionalized dienes | Synthesis of complex carbocyclic and heterocyclic systems. pku.edu.cn |

| Dual Catalysis | Combination of metal catalysts (e.g., Cu/Rh) | Complex nitrogen-containing compounds | Access to novel chemical space through synergistic catalysis. acs.orgewha.ac.kr |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. mdpi.comnih.gov The chemistry of this compound is well-suited for integration into these modern platforms.

Flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates that may be involved in the synthesis or derivatization of this compound. mdpi.comarkat-usa.org For instance, reactions involving unstable diazo compounds or high-energy intermediates could be performed with greater control in a continuous flow reactor. researchgate.net Furthermore, flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. acs.orgewha.ac.kr

Automated synthesis platforms , which combine robotics with reaction optimization algorithms, can accelerate the discovery of new reactions and the synthesis of compound libraries based on the this compound scaffold. acs.orgnih.gov This high-throughput approach can be particularly valuable for exploring its potential in drug discovery and materials science by rapidly generating and screening a large number of derivatives.

Potential for Derivatization into High-Value Chemical Entities

The functional handles present in this compound make it an attractive starting material for the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. tandfonline.comrsc.org

The alkyne moiety can be readily transformed into a variety of other functional groups. For example, it can undergo hydration to form a ketone, reduction to an alkene or alkane, or participate in coupling reactions to form more complex structures. vaia.com The terminal alkyne also allows for the facile introduction of various substituents via Sonogashira coupling or click chemistry.

The sulfonyl group is a common pharmacophore found in numerous approved drugs. rsc.org It can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. The sulfonyl group in derivatives of this compound can be further functionalized, for instance, by conversion to sulfonamides, which are another important class of bioactive molecules. rsc.orgnih.gov

Table 7.4.1: Potential High-Value Derivatives of this compound

| Derivative Class | Synthetic Transformation | Potential Application |

| β-Keto Sulfones | Hydration of the alkyne | Pharmaceutical intermediates, building blocks. acs.org |

| Vinyl Sulfones | Hydro- or halosulfonylation of the alkyne | Michael acceptors in conjugate additions, bioactive compounds. nih.govrsc.org |

| Substituted Triazoles | Click Chemistry (CuAAC) with azides | Bioorthogonal chemistry, drug discovery. tandfonline.com |

| Sulfonamides | Conversion of the sulfonyl group | Antibacterial, antiviral, and anticancer agents. rsc.org |

| Complex Heterocycles | Cycloaddition/Cycloisomerization reactions | Scaffolds for medicinal chemistry. derpharmachemica.comrsc.org |

The strategic combination of these derivatization pathways can lead to the generation of diverse molecular architectures with a wide range of biological activities. For example, the synthesis of a library of triazole-containing sulfonyl compounds derived from this compound could lead to the discovery of new enzyme inhibitors or receptor modulators.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing and characterizing 5-methanesulfonylpent-1-yne?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, such as methanesulfonyl chloride reacting with pent-1-yn-5-ol under anhydrous conditions. Purification is achieved via column chromatography using ethyl acetate/hexane gradients. Characterization requires H/C NMR to confirm structural integrity (e.g., alkyne proton resonance at ~2.5 ppm and sulfonyl group signals near 3.1 ppm) and IR spectroscopy to validate functional groups (e.g., S=O stretching at ~1350–1150 cm). Reproducibility demands strict control of reaction temperature and stoichiometry .

Q. How can researchers ensure the purity of this compound in synthetic workflows?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are critical. For novel compounds, elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) provide definitive purity verification. Cross-referencing spectral data with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (e.g., Becke’s 1993 functional) can predict electronic properties, frontier molecular orbitals, and reaction pathways. Basis sets like 6-311++G(d,p) improve accuracy for sulfur-containing systems. Solvent effects are modeled using polarizable continuum models (PCM). Validation against experimental spectroscopic data is essential .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Systematic error analysis should include:

- Re-evaluating synthetic conditions (e.g., moisture sensitivity of intermediates).

- Comparing instrumentation calibration (e.g., NMR solvent purity, GC column selectivity).

- Conducting control experiments to identify side reactions (e.g., alkyne dimerization).

Meta-analyses of published data can isolate variables like temperature or catalyst loading .

Q. What strategies are recommended for studying the steric and electronic effects of the methanesulfonyl group in alkyne-based reactions?

- Methodological Answer : Competitive kinetic experiments using substituted alkynes quantify steric/electronic contributions. Hammett plots correlate substituent effects with reaction rates. Computational electrostatic potential maps (ESP) and Natural Bond Orbital (NBO) analyses reveal charge distribution and hyperconjugative interactions. Synchrotron X-ray crystallography provides precise structural data for steric analysis .

Guidelines for Rigorous Research

- Experimental Reproducibility : Follow journal-specific protocols (e.g., Beilstein Journal’s requirements for supplementary data and compound characterization) .

- Data Interpretation : Avoid confirmation bias; use statistical tools (e.g., ANOVA for yield comparisons) and transparently report outliers .

- Ethical Reporting : Disclose conflicts (e.g., solvent effects on reactivity) and cite primary literature instead of commercial databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.